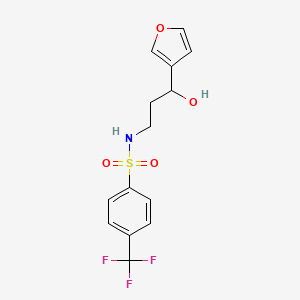

N-(3-(furan-3-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

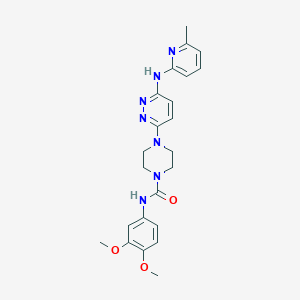

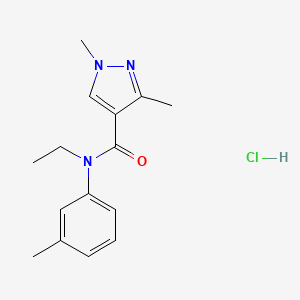

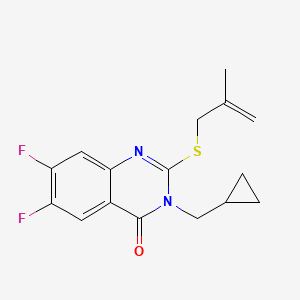

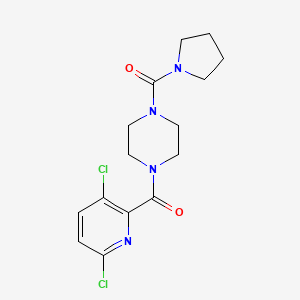

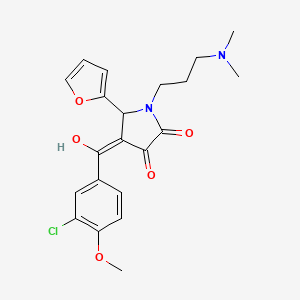

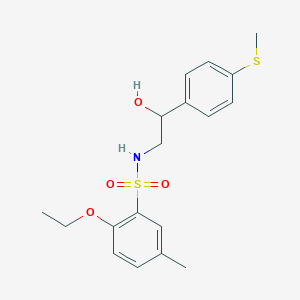

“N-(3-(furan-3-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a five-membered ring structure composed of four carbon atoms and one oxygen atom . It also contains a trifluoromethyl group (-CF3), a benzenesulfonamide moiety, and a hydroxypropyl group.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The furan ring would provide a planar, aromatic component to the molecule, while the trifluoromethyl group would introduce a degree of electronegativity. The benzenesulfonamide moiety would add another aromatic ring and a polar, potentially hydrogen-bonding sulfonamide group .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the furan ring, the trifluoromethyl group, and the sulfonamide group. The furan ring is known to undergo reactions with electrophiles, while the trifluoromethyl group is generally quite stable but can participate in certain reactions under specific conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the furan ring and the benzenesulfonamide group could potentially increase the compound’s polarity and influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Properties

- Gold(I)-Catalyzed Cascade Reactions : This compound was synthesized through a gold(I)-catalyzed cascade reaction, demonstrating a novel method for obtaining N-(furan-3-ylmethylene)benzenesulfonamides (Wang, Huang, Shi, Rudolph, & Hashmi, 2014).

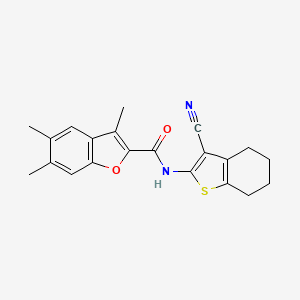

- Formation of Naphtho[1,2-b]furans : A study on synthesizing various benzenesulfonamide derivatives, including those with naphtho[1,2-b]furan structures, highlights the compound's potential in diverse chemical reactions (El-Gaby, Hassan, Hussein, Ali, Elaasser, & Faraghally, 2018).

Biological and Medicinal Applications

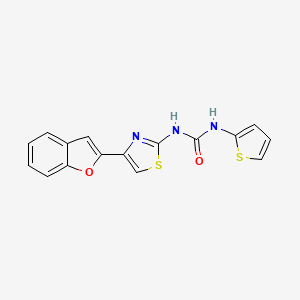

- Inhibitors of Kynurenine 3-Hydroxylase : Research has explored the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, which is significant in understanding neurological pathologies (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).

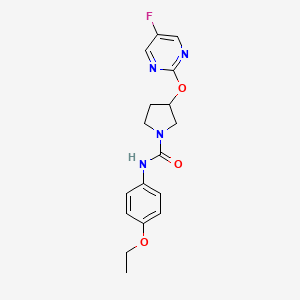

- Role in Pathological Pain Model : A study on the synthesis of 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides revealed the compound's effects on a pathological pain model in mice, indicating its potential in pain management (Lobo, Oliveira, Brusco, Machado, Timmers, de Souza, Martins, Bonacorso, Dos Santos, Canova, da Silva, & Zanatta, 2015).

Material Science and Chemical Engineering

- Energetic Materials : This compound and its derivatives were studied for their potential as high-performance energetic materials, focusing on their density, thermal stability, and detonation properties (Zhang & Shreeve, 2014).

Analytical and Spectroscopic Studies

- Crystal Structure Analysis : Investigations into the crystal structure of isomorphous benzenesulfonamide compounds have provided insights into intermolecular interactions, which are crucial for understanding the compound's properties (Bats, Frost, & Hashmi, 2001).

Additional Applications

- Ru(III) Complexes : Studies on the synthesis and characterization of Ru(III) complexes with benzenesulfonamide derivatives, including their DNA binding and catalytic activities, suggest potential applications in biochemistry and molecular biology (El-Sonbati, Shoair, El‐Bindary, Diab, & Mohamed, 2015).

Mechanism of Action

Mode of Action

It’s possible that the compound interacts with its targets through a radical approach, as suggested by some studies on similar compounds .

Biochemical Pathways

This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . .

Result of Action

Some studies suggest that similar compounds may be used in the synthesis of other complex molecules .

Properties

IUPAC Name |

N-[3-(furan-3-yl)-3-hydroxypropyl]-4-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO4S/c15-14(16,17)11-1-3-12(4-2-11)23(20,21)18-7-5-13(19)10-6-8-22-9-10/h1-4,6,8-9,13,18-19H,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCDGQLKZICVLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2944849.png)

![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl benzenecarboxylate](/img/structure/B2944856.png)

![(Z)-ethyl 2-(2-((5-nitrobenzo[b]thiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2944866.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2944868.png)

![2-Oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl (4-methylphenyl)acetate](/img/structure/B2944870.png)